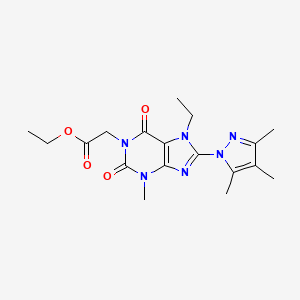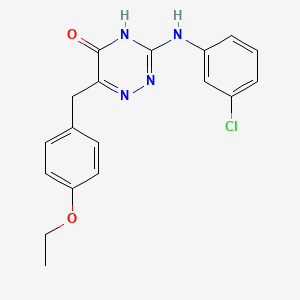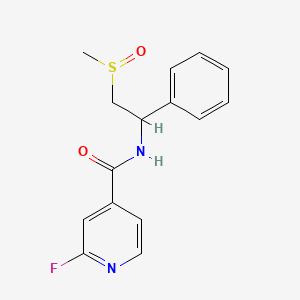![molecular formula C11H9ClF3N3O2 B2359644 2-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-5-エトキシ-2,4-ジヒドロ-3H-ピラゾール-3-オン CAS No. 338420-89-6](/img/structure/B2359644.png)
2-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-5-エトキシ-2,4-ジヒドロ-3H-ピラゾール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H9ClF3N3O2 and its molecular weight is 307.66. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬と作物保護
トリフルオロメチルピリジン(TFMP)部分は、作物を害虫から保護する上で重要な役割を果たします。特に、フルアジホップ-ブチルは、TFMP誘導体として初めて農薬市場に導入され、ISO一般名を持つ20種類以上の新しいTFMP含有農薬の道を切り開きました。 これらの化合物は、フッ素原子とピリジン部分のユニークな物理化学的特性の組み合わせにより効果的です 。 TFMP誘導体には、2,3-ジクロロ-5-(トリフルオロメチル)ピリジン(2,3,5-DCTF)などがあり、作物保護製品の化学中間体として役立ちます .
医薬品と医薬品開発
いくつかのTFMP誘導体は、医薬品業界で応用されています。TFMP部分を組み込んだ医薬品は、5つが市販されており、多くの候補が現在臨床試験中です。 フッ素原子とピリジン構造は、従来のフェニル含有殺虫剤と比較して、優れた害虫防除特性に貢献しています .
材料科学とポリマー
2-クロロ-3-(トリフルオロメチル)ピリジンは、ポリマー、染料、液晶などのさまざまな材料の前駆体として役立ちます。 そのピリジン環は、他の分子を結合するための官能基として作用し、クロロ基とトリフルオロメチル基は最終製品の溶解性と安定性を高めます .
気相反応と合成
TFMP誘導体は、気相反応によって合成されます。 例えば、2,3,5-DCTFは、2,3-ジクロロ-5-(トリクロロメチル)ピリジン(2,3,5-DCTC)の気相フッ素化によって得られます .
化学合成における中間体
作用機序
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, affecting their function .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a change in the biochemical processes within the cell .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physical and chemical properties such as its density, melting point, boiling point, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
Based on its structural similarity to other compounds, it may lead to changes in cellular function and potentially have therapeutic effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-ethoxy-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c1-2-20-8-4-9(19)18(17-8)10-7(12)3-6(5-16-10)11(13,14)15/h3,5H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTQNBKLHHGXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)


![3-Tert-butyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2359566.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)
